molecular formula C18H19N3O2S B6463236 4-methyl-1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2549000-74-8

4-methyl-1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B6463236
CAS No.: 2549000-74-8
M. Wt: 341.4 g/mol
InChI Key: GDPOKPUNXBZFEY-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains several distinct functional groups: a pyrazole ring, a naphthalene ring, a sulfonyl group, and an azetidine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. For example, naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Pyrazole is a heterocyclic compound with a five-membered ring containing three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing these functional groups can undergo a variety of reactions. For instance, naphthalene can undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For instance, 1-methylnaphthalene is a colorless liquid .

Safety and Hazards

The safety and hazards would also depend on the specific structure of the compound. As an example, 4-Methylnaphthalene-1-sulphonyl chloride is labeled as dangerous with hazard statement H314 .

Properties

IUPAC Name

4-methyl-1-[(1-naphthalen-1-ylsulfonylazetidin-3-yl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14-9-19-20(10-14)11-15-12-21(13-15)24(22,23)18-8-4-6-16-5-2-3-7-17(16)18/h2-10,15H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPOKPUNXBZFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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